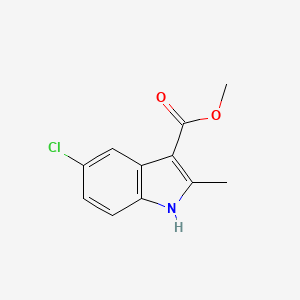

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDKWAXCVMNPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, spectroscopic signature, synthesis, and applications, grounded in authoritative scientific data.

Core Chemical Identity and Physicochemical Properties

Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a functionalized indole, a heterocyclic scaffold of immense importance in the field of medicinal chemistry. The indole nucleus is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antiviral and anticancer properties.[1] This specific derivative, featuring chloro, methyl, and methyl carboxylate substitutions, serves as a versatile intermediate for constructing more complex, biologically active molecules.

1.1. Key Identifiers

-

Chemical Name: Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

-

CAS Number: 762288-06-2[2]

-

Molecular Formula: C₁₁H₁₀ClNO₂[2]

-

Chemical Structure:

1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for this indole derivative.

| Property | Value | Source |

| Molecular Weight | 223.66 g/mol | [2] |

| Appearance | Dark yellow powder | [1] |

| Purity | Typically ≥98% | Commercially available data |

| InChI Key | Information not available in search results | |

| Solubility | Soluble in common organic solvents like CDCl₃, EtOAc, and MeOH | Inferred from synthesis protocols[1] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in chemical synthesis. The following spectroscopic data provides a definitive fingerprint for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate. The data is consistent with the assigned structure and is crucial for quality control in any synthetic application.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms in the molecule.

-

Dataset: (CDCl₃) δ 8.43 (brs, -NH), 8.05 (d, J = 2 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 7.14 (dd, J = 8.5 Hz, 2 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H).[1]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton data, identifying all unique carbon environments.

-

Dataset: (CDCl₃) δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2.[1]

2.3. High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition and molecular weight with high precision.

-

Dataset: (ESI) m/z 246.0291 [M+Na]⁺, calculated for C₁₁H₁₀ClNO₂Na: 246.0292.[1]

Synthesis: A Modern Approach

The construction of the indole core is a classic challenge in organic chemistry. Modern methods offer improved efficiency, yield, and regioselectivity. A highly effective procedure for synthesizing Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves a palladium-catalyzed intramolecular oxidative coupling.[1]

3.1. Rationale Behind the Method

This synthetic strategy is favored for several reasons:

-

Efficiency: The use of microwave irradiation dramatically reduces reaction times from hours to minutes, accelerating the discovery process.

-

Versatility: The palladium-catalyzed C-H activation/C-C bond formation is highly versatile and tolerates a wide range of functional groups on the aniline starting material.[1]

-

High Yield & Regioselectivity: This method consistently produces the desired indole isomer in excellent yields.[1]

3.2. Synthesis Workflow

The diagram below illustrates the key transformation in the synthesis of the target compound from a substituted N-aryl enamine precursor.

Caption: Palladium-catalyzed synthesis workflow.

3.3. Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[1]

-

Preparation of the Enamine Intermediate:

-

In a suitable reaction vessel, combine the appropriately substituted aniline (1.0 eq) with a β-keto ester such as methyl acetoacetate (1.1 eq).

-

The reaction can be catalyzed by a mild acid and is often performed in a solvent like toluene with azeotropic removal of water.

-

-

Intramolecular Cyclization:

-

To the crude enamine intermediate, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Add an oxidant, such as Cu(OAc)₂ or Ag₂CO₃ (2.0 eq), to facilitate the catalytic cycle.

-

The neat mixture of reactants is then subjected to microwave irradiation. A typical condition is 120-150 °C for 15-30 minutes.

-

Causality Note: Microwave heating provides rapid and uniform energy transfer, which is crucial for driving the C-H activation and subsequent cyclization efficiently, minimizing side product formation.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate (EtOAc).

-

The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude material is purified via flash chromatography or semi-preparative HPLC to yield the final product as a dark yellow powder.[1]

-

Applications in Research and Drug Development

The true value of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate lies in its utility as a scaffold for building molecules with significant therapeutic potential.

4.1. Intermediate in Kinase Inhibitor Synthesis

The 5-chloro-indole core is a privileged structure in the design of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR).[3]

-

EGFR Inhibition: Mutations in EGFR, such as T790M, can lead to resistance to first-generation cancer therapies.[4] Novel indole-based derivatives are actively being developed to inhibit both wild-type and mutant forms of EGFR, offering a path to overcome drug resistance in non-small cell lung cancer (NSCLC).[3][4]

-

Drug Analogs: This compound provides a ready starting point for derivatization at the N1 (indole nitrogen) and C3 (carboxylate) positions to synthesize libraries of potential drug candidates.

4.2. General Pharmaceutical Development

Beyond oncology, this indole derivative is a valuable building block for:

-

Neurological Disorders: It serves as an intermediate in the synthesis of compounds targeting various central nervous system pathways.[5]

-

Antiparasitic Agents: The indole-2-carboxamide scaffold, a close relative, has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

-

Agrochemicals: The biological activity of indole derivatives extends to agriculture, where they are used to develop novel crop protection products.[5]

Safety, Handling, and Storage

As a fine chemical intermediate, Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not publicly available, best practices for handling similar chemical reagents should be strictly followed.

5.1. Hazard Assessment

-

Assume the compound is hazardous upon acute exposure. General hazard statements for related chemicals include toxicity if swallowed, inhaled, or in contact with skin.

-

Avoid generating dust or aerosols.

-

The compound's long-term toxicological properties have not been fully investigated.

5.2. Recommended Handling Procedures

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves, a lab coat, and ANSI-approved safety glasses or goggles.[8]

-

If there is a risk of inhalation, use a properly fitted respirator.

-

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Stability: The product is chemically stable under standard ambient conditions.[7] Avoid exposure to strong oxidizing agents and extreme heat.

References

-

Ciaffaglione, V. et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. [Link]

-

MBL Life Science. Safety Data Sheet. [Link]

-

El-Gamal, M. I. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. NIH National Library of Medicine. [Link]

-

El-Gamal, M. I. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

-

de Heuvel, E. et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. keim.com [keim.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Substituted Indole Carboxylates

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of substituted indole carboxylates. This class of molecules is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] Accurate and unambiguous structural elucidation is therefore paramount. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing field-proven insights to ensure data integrity and confident interpretation.

The Central Role of Spectroscopy in Indole Chemistry

The indole ring system, a fusion of benzene and pyrrole rings, presents a unique electronic environment. The addition of a carboxylate group (ester or carboxylic acid) and further substitutions on the ring system create complex molecules whose identity must be rigorously confirmed. Spectroscopic techniques are the primary tools for this task. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides orthogonal data points that, when combined, leave no room for structural ambiguity. This guide details the principles and practical application of each technique in the context of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For substituted indole carboxylates, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of protons on the indole core are highly sensitive to the nature and position of substituents.

Causality Behind Chemical Shifts: The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing electron density, particularly at the C3 position. An electron-withdrawing carboxylate group, typically at C2 or C3, will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (e.g., methoxy, alkyl) will shield protons, shifting them upfield.

Key Spectral Features:

-

N-H Proton: The proton on the indole nitrogen (N1-H) is typically a broad singlet appearing far downfield, often between δ 8.0 and 12.5 ppm, due to its acidic nature and potential for hydrogen bonding.[3][4]

-

Aromatic Protons (C4-C7): These protons on the benzene portion of the indole ring typically appear in the range of δ 7.0-8.0 ppm.[4][5] Their coupling patterns (doublets, triplets, or multiplets) are diagnostic of the substitution pattern on the benzene ring. For example, a proton at C7 coupled only to the C6 proton will appear as a doublet.

-

C3-H Proton: If unsubstituted, the C3 proton is often a singlet or a finely coupled multiplet around δ 7.2-8.3 ppm, depending on the substituent at C2.[3][5]

-

Ester Protons: The protons of the ester group (e.g., the methyl of a methyl carboxylate) will have characteristic shifts. For instance, the methyl protons of a methyl ester typically appear as a sharp singlet around δ 3.8-3.9 ppm.[3]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Indole Carboxylates

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |

| N1-H | 8.0 - 12.5 | broad singlet | Position is solvent and concentration-dependent. May exchange with D₂O.[4] |

| C3-H | 7.2 - 8.3 | singlet / multiplet | Highly sensitive to the C2 substituent. |

| C4-H, C7-H | 7.5 - 8.3 | doublet / multiplet | Typically the most downfield of the benzene ring protons.[3] |

| C5-H, C6-H | 7.0 - 7.5 | triplet / multiplet | Found in the more crowded region of the aromatic spectrum.[3][5] |

| Ester (-OCH₃) | 3.8 - 3.9 | singlet | For methyl esters.[3] |

| Ester (-OCH₂CH₃) | 4.2 - 4.4 (q), 1.3 - 1.5 (t) | quartet, triplet | For ethyl esters, showing characteristic ethyl group coupling.[5] |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Key Spectral Features:

-

Carbonyl Carbon (C=O): The ester or carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield in the range of δ 160-185 ppm.[6][7]

-

Aromatic & Heterocyclic Carbons: The eight carbons of the indole ring typically resonate between δ 100 and 140 ppm.[3][8] The C2 and C7a carbons, being adjacent to the heteroatom and at the ring junction, are often the most downfield within this range.[3] The position of the carboxylate group significantly influences the chemical shifts of the ring carbons. For example, a carboxylate at C2 will cause a downfield shift for the C2 and C3 carbons.[8]

-

Ester Carbons: The carbons of the ester alkyl group appear in the aliphatic region (e.g., ~δ 52 ppm for a methyl ester).[3]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures that the acquired data is reliable and reproducible.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified indole carboxylate derivative.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and allows for the observation of exchangeable protons like N-H.[4]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum first, ensuring proper shimming to achieve sharp, symmetrical peaks. Subsequently, acquire a ¹³C spectrum. For less soluble samples, a greater number of scans will be required for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its structure and functional groups.

Causality Behind Fragmentation: In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙). This ion is unstable and breaks apart into smaller, more stable charged fragments and neutral radicals. The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutrals.

Key Fragmentation Patterns for Indole Carboxylates:

-

Molecular Ion Peak (M⁺˙): This peak gives the molecular weight of the compound. The presence of one nitrogen atom in the indole ring means the molecular weight will be an odd number if no other nitrogens are present (the Nitrogen Rule).[9]

-

Loss of the Ester Alkoxy Group: A common and often prominent fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of ·OR (e.g., ·OCH₃ or ·OCH₂CH₃). This results in a strong peak corresponding to an acylium ion [M - OR]⁺.[9]

-

Loss of the Ester Group: The entire ester group can be lost, often through cleavage of the bond between the indole ring and the carbonyl carbon.

-

Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole core is the loss of HCN, leading to a peak at [M - 27]⁺ or from a fragment ion.[10]

-

Substituent Fragmentation: Substituents on the ring will produce their own characteristic fragmentation patterns.

Diagram 1: Common Fragmentation Pathway for a Methyl Indole-2-Carboxylate

Caption: Common EI-MS fragmentation of a methyl indole-2-carboxylate.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Absorption Bands:

-

N-H Stretch: The stretching vibration of the N-H bond in the indole ring appears as a sharp to medium peak in the 3300-3500 cm⁻¹ region.[11] Its position can be affected by hydrogen bonding.

-

C=O Stretch (Carbonyl): This is one of the most intense and easily identifiable peaks in the spectrum. For an ester, it typically appears as a strong, sharp band around 1700-1725 cm⁻¹. For a carboxylic acid, it is found around 1680-1710 cm⁻¹ and is often broader.[12]

-

C-O Stretch: The C-O single bond stretch of the ester group gives rise to a strong peak in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring system produces multiple peaks of variable intensity in the 1450-1620 cm⁻¹ range.[11]

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the benzene ring appear in the 700-900 cm⁻¹ region. The exact pattern of these peaks can sometimes provide clues about the substitution pattern on the ring.

Table 2: Characteristic IR Absorption Frequencies for Substituted Indole Carboxylates

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ester C=O | Stretch | 1700 - 1725 | Strong |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Variable |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Bend (OOP) | 700 - 900 | Strong |

UV-Visible Spectroscopy: Analyzing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole ring system has characteristic absorption bands that are sensitive to substitution.[13][14]

Key Spectral Features: Indole and its derivatives typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands.[14][15]

-

¹Lₐ Band: This band, appearing around 260-290 nm, is sensitive to substitution on the benzene ring.[14] Electron-withdrawing groups can cause a bathochromic shift (shift to longer wavelength).

-

¹Lₑ Band: This is a more intense band typically found at shorter wavelengths, around 200-220 nm.

While UV-Vis is less useful for detailed structure elucidation compared to NMR or MS, it is invaluable for quantitative analysis (e.g., using a calibration curve to determine concentration) and for monitoring reactions.[16][17]

Integrated Spectroscopic Analysis Workflow

The highest confidence in structure determination is achieved by integrating data from all techniques. No single method provides the complete picture.

Diagram 2: Integrated Workflow for Structure Elucidation

Sources

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 13. researchdata.edu.au [researchdata.edu.au]

- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms for Indole-3-Carboxylate Synthesis

This guide provides a comprehensive exploration of the core synthetic strategies for obtaining indole-3-carboxylates, a pivotal structural motif in drug development and materials science. We will dissect the fundamental reaction mechanisms, moving from classical, time-honored reactions to modern, transition-metal-catalyzed methodologies. The focus is not merely on the synthetic steps but on the underlying principles and causal relationships that govern these transformations, offering researchers and development professionals a robust framework for synthetic design and optimization.

Chapter 1: Classical Cornerstones of Indole Synthesis Adapted for Carboxylate Targets

The foundational methods of indole synthesis, while often requiring harsh conditions, provide an essential mechanistic understanding of the indole core's formation. Two classical routes are particularly relevant for accessing indole carboxylates: the Reissert and Fischer syntheses.

The Reissert Indole Synthesis: A Direct Path to Indole-2-Carboxylates

The Reissert synthesis is a powerful method that directly yields an indole-2-carboxylic acid, which can serve as a precursor or be subjected to further derivatization.[1][2] The reaction begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, which has shown superior results over sodium ethoxide.[1] This initial step forms an ethyl o-nitrophenylpyruvate intermediate.[1][2]

The causality here is driven by the acidity of the methyl protons on o-nitrotoluene, which are activated by the electron-withdrawing nitro group. The resulting carbanion attacks diethyl oxalate in a Claisen condensation. The subsequent and most critical step is the reductive cyclization of this pyruvate intermediate.[3] Classically performed with zinc in acetic acid or ferrous sulfate and ammonia, this reduction converts the nitro group to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[1][3][4] The final product, indole-2-carboxylic acid, can be decarboxylated upon heating to yield the parent indole if desired.[1]

Mechanism: The Reissert Indole Synthesis

The mechanism unfolds in two primary stages: base-catalyzed condensation followed by reductive cyclization.

Caption: The Reissert synthesis pathway.

The Fischer Indole Synthesis: A Versatile Route Requiring Strategic Starting Materials

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6] To specifically target an indole-3-carboxylate, the choice of the carbonyl component is critical; a β-keto ester is the required starting material.

The reaction mechanism is a sophisticated cascade:

-

Hydrazone Formation: The phenylhydrazine and β-keto ester first condense to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step that enables the subsequent rearrangement.[5]

-

[7][7]-Sigmatropic Rearrangement: Following protonation by the acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement).[5][6] This is the key bond-forming step that establishes the C2-C3 bond of the future indole ring.

-

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. The final step involves the elimination of ammonia, driven by the formation of the energetically stable aromatic indole ring.[5]

A modern, one-pot, three-component variation of this synthesis has been developed, starting from nitriles, organometallic reagents, and arylhydrazine salts, enhancing its efficiency.[8]

Mechanism: The Fischer Indole Synthesis for 3-Carboxylates

This pathway highlights the critical[7][7]-sigmatropic rearrangement.

Caption: The Fischer synthesis adapted for indole-3-carboxylates.

Chapter 2: Modern Methodologies: Transition-Metal Catalysis

While classical methods are robust, they often lack functional group tolerance. Modern synthetic chemistry has gravitated towards transition-metal-catalyzed reactions, which offer milder conditions, greater efficiency, and broader substrate scope.

The Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation

First reported by Richard C. Larock in 1991, this reaction synthesizes indoles via the palladium-catalyzed coupling of an ortho-iodoaniline with a disubstituted alkyne.[9][10] The reaction is highly versatile and can be tailored to produce a wide array of substituted indoles.[9] For the synthesis of indole-3-carboxylates, an alkyne bearing an ester group is employed.

The catalytic cycle is a hallmark of organometallic chemistry:

-

Oxidative Addition: The cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species, forming an arylpalladium(II) complex.

-

Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective migratory insertion into the aryl-palladium bond.[9] This step is typically highly regioselective, with the less sterically hindered end of the alkyne adding to the aryl group.[11]

-

Cyclization: The nitrogen of the aniline group then displaces the halide on the palladium in an intramolecular fashion, forming a six-membered palladacycle.[9]

-

Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole ring and regenerates the Pd(0) catalyst.

Mechanism: The Larock Indole Synthesis

A showcase of a palladium-catalyzed cross-coupling cycle.

Caption: The catalytic cycle of the Larock heteroannulation.

Direct C-H Carbonylation: The State-of-the-Art

Perhaps the most direct and atom-economical route to indole-3-carboxylates is the transition-metal-catalyzed C-H activation and subsequent carbonylation of the indole core.[12] This approach avoids the need for pre-functionalized starting materials like haloanilines. Palladium is the most common catalyst for this transformation.[12][13]

The general mechanism involves the direct activation of the C3-H bond of indole, which is the most electron-rich and kinetically favored site for electrophilic attack. The reaction can proceed with carbon monoxide (CO) gas or, more recently, with CO surrogates.[14] Visible-light-induced, metal-free versions using iodine as a photosensitive initiator have also been developed, representing a greener alternative.[15][16]

The palladium-catalyzed process typically follows these steps:

-

C-H Activation/Palladation: The Pd(II) catalyst coordinates to the indole and facilitates the cleavage of the C3-H bond, forming an indolyl-palladium(II) intermediate.

-

CO Insertion: Carbon monoxide inserts into the indolyl-palladium bond to form an indolyl-acyl-palladium complex.

-

Nucleophilic Attack: An alcohol or phenol present in the reaction mixture attacks the acyl-palladium species.

-

Reductive Elimination/Catalyst Regeneration: Reductive elimination releases the final indole-3-carboxylate product and regenerates a palladium species that can re-enter the catalytic cycle.

Chapter 3: Experimental Protocols & Comparative Data

To bridge theory and practice, this section provides a representative experimental protocol and a comparative data table.

Experimental Protocol: Fischer Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

This protocol is a representative example adapted from established procedures for the Fischer indole synthesis.

Materials:

-

Phenylhydrazine hydrochloride

-

Ethyl acetoacetate (β-keto ester)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water and add ethanol. Add ethyl acetoacetate (1.05 eq) to the solution. Heat the mixture at reflux for 2 hours. The formation of the hydrazone may be observed as a precipitate upon cooling.

-

Indolization: Cool the reaction mixture and slowly add glacial acetic acid, which will act as both the solvent and the acid catalyst for the cyclization. Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the crude product.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.[13]

Workflow: Fischer Indole Synthesis Protocol

A visual summary of the experimental steps.

Caption: Experimental workflow for the Fischer indole synthesis.

Comparative Data for Indole Carboxylate Synthesis

This table summarizes typical conditions and outcomes for the discussed methods, providing a comparative overview for synthetic planning.

| Synthesis Method | Catalyst / Reagent | Solvent | Temperature (°C) | Typical Yield | Key Feature |

| Reissert Synthesis | 1. KOEt2. Zn/AcOH | Ethanol, Acetic Acid | RT to Reflux | 60-80% | Direct synthesis of indole-2-carboxylates.[1][3] |

| Fischer Synthesis | H₂SO₄ or PPA | Acetic Acid or neat | 100-140 °C | 50-85% | Highly versatile; requires β-keto ester for 3-COOEt.[5][17] |

| Larock Synthesis | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 °C | 70-95% | Excellent yields and functional group tolerance.[9][11] |

| Pd-C-H Carbonylation | Pd(OAc)₂, I₂, K₂CO₃ | DMF | 80-100 °C | 65-90% | Atom-economical; direct functionalization of indole.[12] |

| Visible Light C-H Carb. | I₂ (initiator) | MeCN | Room Temp | 50-75% | Metal-free, mild conditions.[15][16] |

Conclusion

The synthesis of indole-3-carboxylates has evolved significantly from classical, high-temperature cyclizations to sophisticated, mild, and highly efficient transition-metal-catalyzed processes. While the Fischer and Reissert syntheses laid the essential mechanistic groundwork, modern methods like the Larock heteroannulation and direct C-H carbonylation now offer superior efficiency, substrate scope, and functional group tolerance. The choice of synthetic route ultimately depends on the specific target molecule, available starting materials, and desired scale. This guide provides the fundamental mechanistic insights and practical considerations necessary for researchers to make informed decisions in the synthesis of these vital heterocyclic compounds.

References

-

Hemetsberger indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

- Gu, L.-J., et al. (2013). Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H) indoles with α-oxocarboxylic acids. Chinese Chemical Letters.

- Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society.

-

Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic-chemistry.org. [Link]

-

Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved December 31, 2025, from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Chemeurope.com. Retrieved December 31, 2025, from [Link]

-

Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2020). MDPI. [Link]

-

Decarboxylative cross-coupling for the synthesis of indolylboronic acids. (2019). ResearchGate. [Link]

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC - PubMed Central. [Link]

-

Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]

-

Three-Component Fischer Indole Synthesis. (2006). Thieme. [Link]

-

Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. [Link]

-

Reissert indole synthesis. (n.d.). Chemeurope.com. Retrieved December 31, 2025, from [Link]

-

Larock indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025). YouTube. [Link]

-

Indoles via Knoevenagel–Hemetsberger reaction sequence. (2007). RSC Publishing. [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

-

Nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides by convergent paired electrolysis. (2022). Chemical Communications (RSC Publishing). [Link]

-

Reissert Indole Synthesis. (n.d.). Cambridge University Press. [Link]

-

Indoles from simple anilines and alkynes: palladium-catalyzed C-H activation using dioxygen as the oxidant. (2010). Semantic Scholar. [Link]

-

Hemetsberger Indole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind.com. Retrieved December 31, 2025, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2014). Der Pharma Chemica. [Link]

-

Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2009). NIH. [Link]

-

Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis - ACS Publications. [Link]

-

Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. (2021). NIH. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2014). RSC Advances (RSC Publishing). [Link]

-

Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. (2021). ACS Omega - ACS Publications. [Link]

-

Larock Indole Synthesis. (n.d.). SynArchive. Retrieved December 31, 2025, from [Link]

-

Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. (2021). Organic Letters - ACS Publications. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. [Link]

-

Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. (2021). Organic Letters - ACS Publications. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2011). MDPI. [Link]

-

A three-component Fischer indole synthesis. (2008). PubMed. [Link]

-

Larock indole synthesis. (n.d.). SciSpace. Retrieved December 31, 2025, from [Link]

-

Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (2018). ResearchGate. [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances (RSC Publishing). [Link]

-

A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. (2023). WIPO Patentscope. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers. [Link]

-

Strategies for Indole carboxylate synthesis. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. [Link]

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. Indole synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Literature review on the biological significance of the 5-chloro-indole scaffold

The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational template for a vast array of natural products and synthetic therapeutic agents.[1] Among its halogenated derivatives, the 5-chloro-indole scaffold has distinguished itself as a "privileged structure," underpinning the development of compounds with a remarkable spectrum of biological activities.[2][3] The introduction of a chlorine atom at the 5-position significantly modulates the molecule's physicochemical properties, often enhancing potency and influencing target specificity.[4] This technical guide offers an in-depth exploration of the biological significance of the 5-chloro-indole core, detailing its diverse pharmacological applications, mechanisms of action, and the experimental methodologies used for its evaluation. We will delve into its critical role in oncology, neuroscience, and infectious diseases, providing field-proven insights and quantitative data to serve as a vital resource for researchers, scientists, and drug development professionals.

The Pivotal Role in Oncology

The 5-chloro-indole scaffold is a highly promising framework for the design of novel anticancer agents.[3] Derivatives have demonstrated potent activity against a range of cancer cell lines by targeting critical signaling pathways that are frequently dysregulated in cancer, driving tumor proliferation and survival.[4][5]

Mechanism of Action: Inhibition of Oncogenic Kinase Pathways

A primary mechanism through which 5-chloro-indole derivatives exert their anticancer effects is through the potent inhibition of protein kinases.[5] Notably, these compounds have been developed as formidable inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are key drivers in several cancers.[2][4] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, effectively halting the signal transduction cascade that leads to cell proliferation and inducing apoptosis.[1]

Several 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have shown significant antiproliferative activity, with some compounds exhibiting greater potency than the established EGFR inhibitor, erlotinib.[6] Furthermore, certain derivatives display a high selectivity index for mutant forms of EGFR, such as EGFRT790M, over the wild-type, which is a critical feature for overcoming drug resistance in cancer therapy.[6]

Caption: Inhibition of the EGFR/BRAF Signaling Pathway.

Quantitative Biological Data: Antiproliferative and Kinase Inhibitory Activity

The therapeutic potential of 5-chloro-indole derivatives is highlighted by their potent activity in preclinical studies. The tables below summarize key quantitative data for representative compounds.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives Against Cancer Cell Lines

| Compound ID | Scaffold Type | Mean GI₅₀ (nM)¹ | Reference |

|---|---|---|---|

| 3e | Indole-2-carboxylate | 29 | [7] |

| 5f | Indole-2-carboxamide | 29 | [8] |

| 5g | Indole-2-carboxamide | 31 | [8] |

| Erlotinib (Ref.) | - | 33 | [8] |

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data represents mean values across multiple tested cell lines (e.g., Panc-1, MCF-7, A-549).

Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM)² | Selectivity (vs. WT) | Reference |

|---|---|---|---|---|

| 3e | EGFR | 68 | - | [6][9] |

| 3e | BRAFV600E | More potent than Erlotinib | - | [6] |

| 3b | EGFRT790M | - | 8-fold | [6][9] |

| 5f | EGFRWT | 68 - 85 | - | [5][8] |

| 5f | EGFRT790M | 9.5 | - | [8][10] |

| 5g | EGFRWT | 68 - 85 | - | [5] |

| 5g | EGFRT790M | 11.9 | - | [8][10] |

| Osimertinib (Ref.) | EGFRT790M | 8 | ~200-fold | [8] |

²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the widely used colorimetric MTT assay to assess the cytotoxic effects of 5-chloro-indole derivatives on cancer cell lines.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Methodology:

-

Cell Seeding: Seed desired cancer cell lines (e.g., A549, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the existing medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).[11]

-

Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuropharmacological Significance: Modulating the 5-HT₃ Receptor

Beyond oncology, the 5-chloro-indole scaffold demonstrates significant activity in the central nervous system. Specifically, 5-chloro-indole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[2][3][12]

Mechanism of Action: Positive Allosteric Modulation

The 5-HT₃ receptor is a ligand-gated ion channel involved in physiological processes such as nausea, anxiety, and gut motility.[3] Unlike orthosteric agonists that directly activate the receptor, 5-chloro-indole binds to a distinct allosteric site. This binding enhances the receptor's response to its endogenous ligand, serotonin (5-HT), and to partial agonists, without directly activating the receptor on its own.[3][12] This modulatory activity presents a promising therapeutic strategy for disorders involving serotonergic dysfunction, including certain psychiatric and gastrointestinal conditions.

Caption: Workflow for an Intracellular Calcium Assay.

Experimental Protocol: Intracellular Calcium Assay

This assay measures the ability of a compound to enhance the agonist-induced increase in intracellular calcium in cells expressing the 5-HT₃ receptor.[2]

Objective: To quantify the potentiation of the 5-HT₃ receptor response by a test compound and determine its EC₅₀ (half-maximal effective concentration).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₃A receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.[2]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the 5-chloro-indole test compound or a vehicle control for a defined period.

-

Agonist Stimulation: Stimulate the cells by adding a 5-HT₃ receptor agonist (e.g., serotonin) at a submaximal concentration (e.g., EC₂₀).[2]

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader equipped for kinetic reading. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the potentiation of the agonist response by the test compound. The EC₅₀ for potentiation is determined by plotting the enhanced response against the concentration of the 5-chloro-indole compound.

Antimicrobial and Antiviral Potential

The versatility of the 5-chloro-indole scaffold extends to its activity against pathogenic microbes and viruses.

Antibacterial and Antibiofilm Activity

Derivatives such as 4-chloroindole and 5-chloro-indole have demonstrated significant antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[13] These compounds not only inhibit bacterial growth but also disrupt key virulence factors.

Mechanism of Action:

-

Biofilm Inhibition: At sub-MIC concentrations, chloroindoles can inhibit biofilm formation by an average of 67%.[13]

-

Motility Inhibition: They have been shown to inhibit swarming and swimming motilities, which are crucial for bacterial colonization and dissemination.[13]

-

Virulence Gene Downregulation: Gene expression analysis reveals that chloroindoles significantly downregulate virulence genes associated with adhesion and stress regulation.[13]

Table 3: Antimicrobial Activity of Chloroindoles

| Compound | Target Organism | MIC (μg/mL)¹ | Reference |

|---|---|---|---|

| 5-Chloroindole | Uropathogenic E. coli | 75 | [13] |

| 5-Chloroindole | Staphylococcus aureus | 100 | [13] |

| 5-Chloroindole | Acinetobacter baumannii | 50 | [13] |

| 5-Chloroindole | Candida albicans | 100 | [13] |

¹MIC: Minimum Inhibitory Concentration.

Antiviral Activity

The 5-chloro-indole core is also present in molecules with antiviral properties. Research has shown that certain derivatives are active against a range of viruses. For instance, a 5-chloroindole analog showed inhibitory activity against the Dengue virus (DENV) protease.[14] Additionally, trichlorinated indole nucleosides, which include a chloro-substitution at the 5-position, have been found to be potent inhibitors of human cytomegalovirus (HCMV).[15]

Synthetic Methodologies

The accessibility of the 5-chloro-indole scaffold is crucial for its widespread investigation in drug discovery. Several synthetic routes have been established, with one of the most commercially feasible methods being a copper-catalyzed halogen-halogen exchange reaction.[1][16]

Experimental Protocol: Halogen-Exchange Synthesis of 5-Chloroindole

This protocol details a robust and scalable method for synthesizing 5-chloroindole from the more readily available 5-bromoindole.[16]

Objective: To efficiently prepare 5-chloroindole via a copper-catalyzed halogen exchange.

Materials:

-

5-Bromoindole

-

Cuprous Chloride (CuCl)

-

N-Methyl-2-pyrrolidone (NMP)

-

Aqueous Ammonia (20-25%)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 5-bromoindole (1 equivalent) and cuprous chloride (1.2 equivalents).[16]

-

Solvent Addition: Add the dipolar aprotic solvent N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to approximately 180-200°C and maintain for several hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully add aqueous ammonia to the reaction mixture and stir for 30 minutes to complex the copper salts.[16]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as chloroform.

-

Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the crude product by silica gel column chromatography to yield pure 5-chloroindole.

Conclusion and Future Outlook

The 5-chloro-indole scaffold is a demonstrably versatile and highly valuable platform in drug discovery.[2] Its derivatives have shown significant potential as anticancer agents by inhibiting key kinase pathways, as neuropharmacological modulators of the 5-HT₃ receptor, and as effective antimicrobial and antiviral compounds. The synthetic accessibility of this core, combined with the diverse and potent biological activities of its derivatives, ensures that the 5-chloro-indole class will remain an active and fruitful area of research.[1] Future work will likely focus on optimizing the scaffold to enhance potency, improve selectivity, and refine pharmacokinetic profiles, paving the way for the development of novel and effective therapeutic agents for a wide range of diseases.

References

-

Laxminarayana, B., et al. (2012). Synthesis of 5-chloroindole and its analogues. ResearchGate. [Link]

-

Al-Wahaibi, L.H., et al. (2025). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. [Link]

-

Sestito, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]

-

Al-Wahaibi, L.H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PubMed. [Link]

-

Gomaa, H.A.M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]

-

Nayak, S.K., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]

-

Abraham, S.V., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed Central. [Link]

-

Gudmundsson, K.S., et al. (2001). Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. PubMed. [Link]

-

Al-Masoudi, W.A., et al. (2019). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. [Link]

-

Al-Wahaibi, L.H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

-

Thompson, A.J., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. PubMed. [Link]

-

Basavarajaiah, S.M., et al. (2015). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]

-

Tribak, Z., et al. (2018). Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives. ResearchGate. [Link]

-

Bajad, N.G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]

-

Gomaa, H.A.M., et al. (2025). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors. ResearchGate. [Link]

-

Huang, Y., et al. (2023). A Novel 5-Chloro- N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB. PubMed. [Link]

-

Huang, Y., et al. (2023). A Novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB. MDPI. [Link]

-

Harvey, K.A., et al. (2002). The antiviral agent 5-chloro-1,3-dihydroxyacridone interferes with assembly and maturation of herpes simplex virus. PubMed. [Link]

-

Srivastava, A.K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

-

Nogueira, M.B., et al. (2012). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

-

Antiviral Agents. (2016). Basicmedical Key. [Link]

-

Wang, C., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1H-Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2-Methyl-1H-Indole Scaffold

The 2-methyl-1H-indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents. From anti-inflammatory drugs to potent anticancer agents, the strategic incorporation of the 2-methylindole moiety has proven to be a highly successful strategy in drug discovery.[3][4] This guide, intended for researchers and professionals in the field, provides a comprehensive overview of the principal synthetic routes to this vital heterocyclic system, focusing on the critical starting materials and the mechanistic rationale behind each approach.

Classical Approaches to the 2-Methylindole Core: A Comparative Analysis

The synthesis of the indole nucleus has been a subject of intense study for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.[5][6] For the specific synthesis of 2-methyl-1H-indole, the Fischer, Madelung, and Reissert syntheses are among the most established methods.

The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis due to its versatility and the ready availability of its starting materials.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Starting Materials: For the synthesis of 2-methyl-1H-indole, the required starting materials are:

-

Phenylhydrazine: This provides the benzene ring and the nitrogen atom of the indole core.

-

Acetone: This serves as the three-carbon unit that will form the pyrrole ring, with the methyl group of acetone becoming the 2-methyl group of the indole.

Causality Behind Experimental Choices: The choice of an acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂).[7] The acid protonates the hydrazone, facilitating the key[3][3]-sigmatropic rearrangement that is the mechanistic hallmark of this reaction. The selection of the acid and reaction conditions can significantly influence the yield and purity of the final product, with stronger acids and higher temperatures often leading to faster reaction times but also potentially more side products.

Experimental Protocol: Fischer Synthesis of 2-Methyl-1H-Indole

Materials:

-

Phenylhydrazine

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (HCl)

-

Water

-

Steam distillation apparatus

Procedure:

-

Hydrazone Formation: In a flask, phenylhydrazine (1 equivalent) is carefully mixed with acetone (1.5 equivalents). The reaction is exothermic, and the mixture is typically heated on a water bath for 15-20 minutes to ensure complete formation of the acetone phenylhydrazone.

-

Cyclization: To the crude hydrazone, anhydrous zinc chloride (2-3 equivalents) is added. The mixture is then heated in an oil bath to approximately 180°C with stirring. The reaction is monitored for a color change to a dark fusion, which indicates the completion of the cyclization.

-

Work-up and Isolation: The reaction mixture is cooled and then treated with hot water and acidified with hydrochloric acid.

-

Purification: The 2-methylindole is isolated by steam distillation. The product distills as a pale yellow oil that solidifies upon cooling. The solid can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Mechanistic Insights:

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

-

Phenylhydrazone Formation: Phenylhydrazine and acetone condense to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.

-

Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia to afford the final aromatic 2-methyl-1H-indole.

The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[8] This method is particularly useful for the synthesis of 2-substituted indoles that may be difficult to access via electrophilic substitution.

Starting Materials: The key starting material for the synthesis of 2-methyl-1H-indole via the Madelung synthesis is:

-

N-acetyl-o-toluidine: This single molecule contains all the necessary atoms for the indole core.

Causality Behind Experimental Choices: The traditional Madelung synthesis requires harsh conditions, typically using strong bases like sodium amide (NaNH₂) or sodium ethoxide at temperatures ranging from 200-400°C.[8] The strong base is necessary to deprotonate both the amide nitrogen and the benzylic methyl group, generating a dianion that undergoes intramolecular cyclization. The high temperature provides the activation energy for this cyclization. Modern modifications have been developed that allow for milder reaction conditions.[9]

Experimental Protocol: Madelung Synthesis of 2-Methyl-1H-Indole [10]

Materials:

-

N-acetyl-o-toluidine

-

Sodium amide (NaNH₂)

-

Dry ether

-

Ethanol

-

Water

-

Metal bath

Procedure:

-

Reaction Setup: In a Claisen flask, a mixture of finely divided sodium amide (excess) and N-acetyl-o-toluidine is prepared. A small amount of dry ether is added to facilitate the initial reaction.

-

Cyclization: The flask is heated in a metal bath to 240-260°C for approximately 10 minutes under a slow stream of dry nitrogen. A vigorous evolution of gas is observed.

-

Work-up: The reaction flask is cooled, and ethanol is cautiously added, followed by warm water, to quench the excess sodium amide and the sodium salt of 2-methylindole.

-

Extraction and Isolation: The cooled reaction mixture is extracted with ether. The combined ether extracts are concentrated.

-

Purification: The crude product is purified by vacuum distillation. The 2-methylindole distills as a colorless liquid that solidifies to a white crystalline mass, with a reported yield of 80-83%.[10]

Mechanistic Insights:

The mechanism of the Madelung synthesis involves the following key steps:

-

Dianion Formation: The strong base removes protons from both the amide nitrogen and the benzylic methyl group of N-acetyl-o-toluidine to form a dianion.

-

Intramolecular Cyclization: The benzylic carbanion attacks the amide carbonyl carbon in an intramolecular nucleophilic addition, forming a five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water upon acidic workup to form the aromatic indole ring.

Modern and Specialized Synthetic Routes

While the classical methods remain valuable, a number of modern synthetic strategies offer alternative and often milder routes to 2-methylindole derivatives.

The Reissert Indole Synthesis

The Reissert indole synthesis provides a pathway to indoles from o-nitrotoluenes and diethyl oxalate.[10][11]

Starting Materials:

-

o-Nitrotoluene: The source of the benzene ring and the nitrogen atom (after reduction).

-

Diethyl oxalate: Provides the two-carbon unit for the pyrrole ring.

General Procedure:

-

Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to form ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The intermediate is then subjected to reductive cyclization, typically using zinc dust in acetic acid, to yield indole-2-carboxylic acid.

-

Decarboxylation: The indole-2-carboxylic acid can be decarboxylated upon heating to give the corresponding indole. For 2-methylindole, a variation starting from an appropriate precursor would be required. A photochemical reaction of the acetone enolate on o-iodoaniline has been reported to yield 2-methylindole.[12]

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[13] While not a direct route to 2-methylindole itself, it is highly relevant for the synthesis of derivatives. For instance, starting with o-nitrotoluene and a propenyl Grignard reagent, 3,7-dimethylindole can be synthesized.[13]

Starting Materials:

-

ortho-Substituted Nitroarene: (e.g., o-nitrotoluene)

-

Vinyl Grignard Reagent: (e.g., vinylmagnesium bromide)

Key Features: This reaction is notable for its tolerance of various functional groups and its ability to access sterically hindered 7-substituted indoles, which can be challenging to synthesize via other methods.[14][15] A key limitation is the requirement for an ortho-substituent on the nitroarene.[14]

The Hegedus Indole Synthesis

The Hegedus indole synthesis is a palladium-catalyzed oxidative cyclization of o-alkenyl anilines.[16] This method provides a direct route to 2-methylindole.

Starting Material:

-

o-Allylaniline: This precursor undergoes an intramolecular amination of the olefin.

General Conditions: The reaction is typically carried out using a palladium(II) catalyst, such as PdCl₂(MeCN)₂, in the presence of a base and an oxidant. The palladium catalyst coordinates to the alkene and the amino group, facilitating the intramolecular nucleophilic attack of the nitrogen onto the double bond, followed by oxidative aromatization to the indole.

Comparative Summary of Synthetic Routes

| Synthesis Method | Starting Materials for 2-Methylindole | Typical Yield (%) | Advantages | Disadvantages | Scalability |

| Fischer Indole | Phenylhydrazine, Acetone | 55-93%[17] | Versatile, readily available starting materials, well-established.[7] | Can require harsh acidic conditions, potential for side reactions.[7] | Good, with established industrial protocols.[17] |

| Madelung | N-acetyl-o-toluidine | 80-83%[10] | High-yielding for specific substrates, one-component starting material. | Requires very high temperatures and strong bases, limited functional group tolerance in the classical method.[8] | Moderate, harsh conditions can be a challenge. |

| Reissert | o-Nitrotoluene, Diethyl Oxalate (multi-step) | Variable | Access to indole-2-carboxylates. | Multi-step, can have moderate overall yields. | Moderate. |

| Bartoli | Not a direct route to 2-methylindole | 40-80% (for derivatives)[12] | Excellent for 7-substituted indoles, good functional group tolerance.[12][14] | Requires ortho-substituted nitroarenes, use of excess Grignard reagent.[14] | Moderate, Grignard reagent stoichiometry can be an issue.[16] |

| Hegedus | o-Allylaniline | Good (qualitative) | Mild conditions, direct. | Requires synthesis of the o-allylaniline precursor, use of a palladium catalyst. | Good, amenable to modern catalytic processes. |

Conclusion: Strategic Selection of Synthetic Pathways

The synthesis of 2-methyl-1H-indole and its derivatives is a critical endeavor in modern drug discovery and development. This guide has outlined the core principles, starting materials, and mechanistic underpinnings of the most prominent synthetic routes.

-

The Fischer indole synthesis remains a highly versatile and scalable option, particularly for large-scale production, despite its often harsh conditions.

-

The Madelung synthesis , while demanding in its classical form, offers a high-yielding alternative from a single precursor and has been improved with modern, milder methodologies.

-

The Reissert, Bartoli, and Hegedus syntheses provide valuable, specialized routes to access specific substitution patterns or to employ alternative starting materials, expanding the synthetic chemist's toolkit.

The choice of a particular synthetic strategy will ultimately be dictated by a careful consideration of factors such as the availability and cost of starting materials, the desired substitution pattern on the final molecule, required scale, and tolerance of functional groups. As the demand for novel indole-based therapeutics continues to grow, a deep understanding of these foundational synthetic methods is indispensable for the modern medicinal chemist. Furthermore, the development of greener and more sustainable synthetic approaches will continue to be a major focus in this field.[6][9]

References

- Organic Syntheses, Coll. Vol. 3, p.513 (1955); Vol. 28, p.60 (1948). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0513]

- Taber, D. F.; Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron2011, 67 (38), 7195-7210. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156347/]

- Sarkar, D.; Amin, A.; Qadir, T.; Sharma, P. K. Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal2021, 15, 1-16. [URL: https://www.scienceopen.com/document?vid=2e04830a-e98b-4e55-b01d-55930acf37af]

- Kumar, V.; Kaur, K.; Gupta, G. K. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry2020, 24 (22), 2665-2696. [URL: https://www.eurekaselect.com/article/112009]

- Ma, R.; Wang, Y.-E.; Xiong, D.; Mao, J. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters2023, 25 (40), 7557–7561. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02927]

- Siddiqui, Z. N.; Khan, S. A. Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Molecular Structure2024, 1301, 137372. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2322047]

- Mondal, S.; Modak, R.; Naskar, S.; Bhaumik, A. Green metrics comparison for the synthesis of selected indoles. Green Chemistry2022, 24, 8432-8440. [URL: https://www.researchgate.net/figure/Green-metrics-comparison-for-the-synthesis-of-selected-indoles_fig1_362085773]

- Sarkar, D.; Amin, A.; Qadir, T.; Sharma, P. K. Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal2021, 15. [URL: https://openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/]

- A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. International Journal of Life Science and Pharma Research2021, 11 (4), P19-P24. [URL: https://www.researchgate.net/publication/352920251_A_Comprehensive_Knowledge_on_Review_of_Indole_Derivatives_Pharmaceutical_Sciences-Pharmaceutical_Chemistry]